Cas no 138479-47-7 (2-(1H-pyrazol-1-yl)benzaldehyde)

2-(1H-pyrazol-1-yl)benzaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-Pyrazol-1-yl-benzaldehyde
- 2-(1H-PYRAZOL-1-YL)BENZALDEHYDE
- 1-(2-Formylphenyl)pyrazole
- 2-(1H-Pyrazol-1-yl)benzenecarbaldehyde
- 2-pyrazol-1-ylbenzaldehyde
- 2-(Pyrazol-1-yl)benzaldehyde
- SMR000291426
- HMS2712D08
- 2-(1H-Pyrazol-1-yl)benzaldehyde, AldrichCPR
- AM20061214
- Z57318260
- SCHEMBL613201
- MLS000719158
- FT-0643283
- CHEMBL1893464
- W-205516
- EN300-51833
- MFCD03086186
- J-505346
- DTXSID60359485
- F1652-2155
- 138479-47-7
- NA-0803
- Benzaldehyde, 2-(1H-pyrazol-1-yl)-
- AKOS000260012
- KIGZYDJKBTYFBZ-UHFFFAOYSA-N
- DB-019368
- STK124198
- 2-(1H-pyrazol-1-yl)benzaldehyde
-
- MDL: MFCD03086186
- インチ: 1S/C10H8N2O/c13-8-9-4-1-2-5-10(9)12-7-3-6-11-12/h1-8H
- InChIKey: KIGZYDJKBTYFBZ-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=C1)N2C=CC=N2)C=O
計算された属性
- せいみつぶんしりょう: 172.06400
- どういたいしつりょう: 172.063663
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.9
- 疎水性パラメータ計算基準値(XlogP): 1.4
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: 58 °C
- ふってん: 316.5℃ at 760 mmHg
- フラッシュポイント: 145.2±23.2 °C
- 屈折率: 1.604
- PSA: 34.89000
- LogP: 1.68480
2-(1H-pyrazol-1-yl)benzaldehyde セキュリティ情報
- シグナルワード:warning
- 危害声明: Harmful
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 危険レベル:IRRITANT
- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い
2-(1H-pyrazol-1-yl)benzaldehyde 税関データ
- 税関コード:2933199090
- 税関データ:
中国税関番号:
2933199090概要:
2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-(1H-pyrazol-1-yl)benzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | NA-0803-10MG |
2-(1H-pyrazol-1-yl)benzenecarbaldehyde |
138479-47-7 | >95% | 10mg |
£63.00 | 2025-02-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P50520-250mg |
2-Pyrazol-1-yl-benzaldehyde |
138479-47-7 | 250mg |
¥198.0 | 2021-09-08 | ||
Enamine | EN300-51833-0.1g |
2-(1H-pyrazol-1-yl)benzaldehyde |
138479-47-7 | 95.0% | 0.1g |
$31.0 | 2025-02-20 | |
Enamine | EN300-51833-0.25g |
2-(1H-pyrazol-1-yl)benzaldehyde |
138479-47-7 | 95.0% | 0.25g |
$39.0 | 2025-02-20 | |
Life Chemicals | F1652-2155-10g |
2-(1H-pyrazol-1-yl)benzaldehyde |
138479-47-7 | 95%+ | 10g |
$164.0 | 2023-11-21 | |
Key Organics Ltd | NA-0803-10G |
2-(1H-pyrazol-1-yl)benzenecarbaldehyde |
138479-47-7 | >95% | 10g |
£220.00 | 2025-02-09 | |
Life Chemicals | F1652-2155-5g |
2-(1H-pyrazol-1-yl)benzaldehyde |
138479-47-7 | 95%+ | 5g |
$117.0 | 2023-11-21 | |
Chemenu | CM189057-5g |
2-(1H-Pyrazol-1-yl)benzenecarbaldehyde |
138479-47-7 | 95+% | 5g |
$197 | 2021-08-05 | |
Chemenu | CM189057-10g |
2-(1H-Pyrazol-1-yl)benzenecarbaldehyde |
138479-47-7 | 95+% | 10g |
$279 | 2021-08-05 | |
Chemenu | CM189057-25g |
2-(1H-Pyrazol-1-yl)benzenecarbaldehyde |
138479-47-7 | 95+% | 25g |
$726 | 2021-08-05 |
2-(1H-pyrazol-1-yl)benzaldehyde 関連文献
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
2-(1H-pyrazol-1-yl)benzaldehydeに関する追加情報
Recent Advances in the Application of 2-(1H-Pyrazol-1-yl)benzaldehyde (CAS: 138479-47-7) in Chemical Biology and Pharmaceutical Research
The compound 2-(1H-pyrazol-1-yl)benzaldehyde (CAS: 138479-47-7) has recently gained significant attention in chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This research briefing provides an overview of the latest developments involving this compound, focusing on its role in drug discovery, medicinal chemistry, and chemical biology.
Recent studies have highlighted the importance of 2-(1H-pyrazol-1-yl)benzaldehyde as a building block for the development of novel kinase inhibitors. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in synthesizing potent and selective inhibitors targeting the JAK/STAT signaling pathway, which plays a crucial role in inflammatory diseases and cancer. The compound's unique structure allows for efficient derivatization at both the pyrazole and benzaldehyde moieties, enabling the creation of diverse molecular scaffolds with improved pharmacological properties.
In the field of antimicrobial research, 2-(1H-pyrazol-1-yl)benzaldehyde has shown promise as a precursor for novel antibacterial agents. A recent study published in Bioorganic & Medicinal Chemistry Letters (2024) reported the synthesis of a series of Schiff base derivatives from this compound, exhibiting potent activity against multidrug-resistant Gram-positive bacteria. The researchers noted that the presence of both the pyrazole ring and aldehyde group in the molecular structure contributed to enhanced membrane permeability and target binding affinity.
The compound has also found applications in materials science, particularly in the development of luminescent materials and metal-organic frameworks (MOFs). A 2023 study in ACS Applied Materials & Interfaces demonstrated that 2-(1H-pyrazol-1-yl)benzaldehyde could serve as an effective ligand for constructing luminescent lanthanide complexes with potential applications in bioimaging and sensing. The researchers attributed this property to the compound's ability to efficiently transfer energy to lanthanide ions through its conjugated system.
From a synthetic chemistry perspective, recent methodological advances have improved the efficiency of producing 2-(1H-pyrazol-1-yl)benzaldehyde. A 2024 publication in Organic Process Research & Development described a novel continuous flow synthesis approach that significantly enhanced the yield and purity of the compound while reducing production costs. This development is particularly important for scaling up production to meet the growing demand in pharmaceutical applications.
In conclusion, 2-(1H-pyrazol-1-yl)benzaldehyde (CAS: 138479-47-7) continues to demonstrate its value as a versatile chemical building block across multiple research domains. Its applications in drug discovery, materials science, and synthetic methodology development highlight its importance in contemporary chemical biology and pharmaceutical research. Future studies are expected to further explore its potential in targeted drug delivery systems and as a probe for biological imaging applications.
138479-47-7 (2-(1H-pyrazol-1-yl)benzaldehyde) 関連製品
- 956723-07-2(5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde)
- 1628328-88-0(2-amino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid)
- 1701509-00-3(3-(4-bromo-2-nitrophenyl)-2,2-dimethylcyclopropan-1-amine)
- 15862-37-0(2,5-dibromo-3-nitro-pyridine)
- 899988-86-4(4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide)
- 1805402-68-9(6-Aminomethyl-3-cyano-2-nitrobenzoic acid)
- 1342431-92-8(Methyl 2-(azetidin-3-ylsulfanyl)acetate)
- 2171239-81-7((2R)-2-{4-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid)
- 306978-32-5(3-Chloro-2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine)
- 898767-86-7(6-(4-Iodophenyl)-6-oxohexanenitrile)
